METHYL 2-[2-(AZEPAN-1-YL)ACETAMIDO]-4-(3,4-DIMETHYLPHENYL)THIOPHENE-3-CARBOXYLATE
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Overview
Description
Methyl 2-[2-(azepan-1-yl)acetamido]-4-(3,4-dimethylphenyl)thiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophenes are sulfur-containing heterocycles known for their wide range of biological activities and applications in medicinal chemistry . This particular compound features a thiophene ring substituted with various functional groups, making it a molecule of interest for researchers in multiple fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[2-(azepan-1-yl)acetamido]-4-(3,4-dimethylphenyl)thiophene-3-carboxylate typically involves multi-step organic reactionsThe final step often involves esterification to introduce the methyl ester group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[2-(azepan-1-yl)acetamido]-4-(3,4-dimethylphenyl)thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove oxygen functionalities.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the thiophene ring or the attached functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and amines are used under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups to the thiophene ring .
Scientific Research Applications
Methyl 2-[2-(azepan-1-yl)acetamido]-4-(3,4-dimethylphenyl)thiophene-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of methyl 2-[2-(azepan-1-yl)acetamido]-4-(3,4-dimethylphenyl)thiophene-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(2-(azepan-1-yl)acetamido)-5-(dimethylcarbamoyl)-4-methylthiophene-3-carboxylate: Shares a similar thiophene core but with different substituents.
Methyl 2-(2-(azepan-1-yl)acetamido)-4-phenylthiophene-3-carboxylate: Another thiophene derivative with a phenyl group instead of the dimethylphenyl group.
Uniqueness
What sets methyl 2-[2-(azepan-1-yl)acetamido]-4-(3,4-dimethylphenyl)thiophene-3-carboxylate apart is its unique combination of functional groups, which confer specific chemical and biological properties.
Properties
IUPAC Name |
methyl 2-[[2-(azepan-1-yl)acetyl]amino]-4-(3,4-dimethylphenyl)thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O3S/c1-15-8-9-17(12-16(15)2)18-14-28-21(20(18)22(26)27-3)23-19(25)13-24-10-6-4-5-7-11-24/h8-9,12,14H,4-7,10-11,13H2,1-3H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQQMXJOEPGZHGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CSC(=C2C(=O)OC)NC(=O)CN3CCCCCC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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